5-(difluoromethyl)-6-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-6-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making them more lipophilic, metabolically stable, and bioavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-6-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the direct difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts such as copper or silver .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-6-fluoropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
5-(difluoromethyl)-6-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-6-fluoropyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and difluoromethylated heterocycles, such as:
- 5-(trifluoromethyl)-6-fluoropyridin-2-amine
- 5-(difluoromethyl)-4-fluoropyridin-2-amine
- 5-(difluoromethyl)-6-chloropyridin-2-amine
Uniqueness
What sets 5-(difluoromethyl)-6-fluoropyridin-2-amine apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The combination of difluoromethyl and fluorine groups on the pyridine ring enhances its stability, lipophilicity, and potential for use in various applications .
Properties
CAS No. |
1805301-02-3 |
---|---|
Molecular Formula |
C6H5F3N2 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-5(8)3-1-2-4(10)11-6(3)9/h1-2,5H,(H2,10,11) |
InChI Key |
VTFFXAWIBOEKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)F)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.